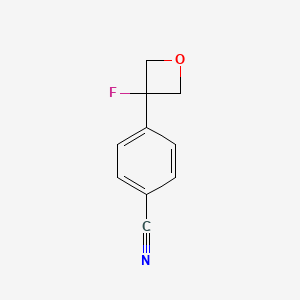

4-(3-Fluorooxetan-3-yl)benzonitrile

Description

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

4-(3-fluorooxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C10H8FNO/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4H,6-7H2 |

InChI Key |

OXMUWMMBQDJNKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

4-[(3-Phenyloxetan-3-yl)amino]benzonitrile (3o)

4-((Oxetan-3-ylamino)methyl)benzonitrile

- Structure: Oxetane linked to benzonitrile through an aminomethyl bridge.

- Properties : Molecular weight = 188.23 g/mol; simpler structure than 4-(3-Fluorooxetan-3-yl)benzonitrile, suggesting reduced steric hindrance .

Fluorinated Benzonitrile Derivatives

4-[(6-Fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile

(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate

- Structure : Fluorophenyl and cyclopropyl groups attached to benzonitrile.

Benzonitriles with Electron-Withdrawing Groups

4-Formyl-3-methoxy-benzonitrile

4-(4-Bromo-3-formyl-phenoxy)-benzonitrile

- Structure: Bromo and formyl substituents on a phenoxy-linked benzonitrile.

- Properties : Melting point = 109–111°C; molecular weight = 302.12 g/mol; used as an intermediate in crisaborole synthesis .

Comparative Data Table

Key Research Findings

- Fluorine’s Role : Fluorinated analogs (e.g., ) demonstrate enhanced binding to biological targets due to fluorine’s electronegativity and small atomic radius.

- Oxetane Advantages : Oxetane rings improve metabolic stability compared to larger cyclic ethers, as seen in .

- Synthetic Utility : Bromo- and formyl-substituted benzonitriles (e.g., ) serve as intermediates for complex molecules like crisaborole and GSK-3 inhibitors.

Preparation Methods

Synthesis of 3-Fluorooxetane

Fluorinated oxetanes are typically synthesized via cyclization of 1,3-diols using fluorinating agents. For example:

-

Diol preparation : 3-Oxetanone is reduced to 3-oxetanol using NaBH4.

-

Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) induces cyclodehydration, yielding 3-fluorooxetane.

Reaction conditions :

Coupling 3-Fluorooxetane to Benzonitrile

A para-substituted benzonitrile with a leaving group (e.g., bromide) undergoes SNAr with 3-fluorooxetane:

-

Substrate preparation : 4-Bromobenzonitrile is synthesized via bromination of benzonitrile using Br2/FeBr3.

-

SNAr reaction :

Limitations : Low reactivity of aryl bromides in SNAr without electron-withdrawing groups.

Route 2: Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A boronic ester-containing 3-fluorooxetane reacts with 4-bromobenzonitrile:

-

Boronic ester synthesis :

-

Coupling conditions :

Challenges in Oxetane Boronic Ester Stability

Fluorinated boronic esters are prone to protodeboronation. Stabilizing strategies include:

Route 3: Cyanide Displacement on Fluorinated Oxetane-Bearing Aryl Halides

Preparation of 4-(3-Fluorooxetan-3-yl)benzaldehyde

Conversion to Nitrile

The aldehyde is converted to the nitrile via:

Comparative Analysis of Routes

| Route | Advantages | Disadvantages | Estimated Yield |

|---|---|---|---|

| 1 (SNAr) | Simple steps | Low reactivity | 40–50% |

| 2 (Suzuki) | High yield | Boronic ester instability | 60–70% |

| 3 (Cyanide) | No metal catalysts | Multiple steps | 50–60% |

Experimental Considerations and Optimization

Solvent and Base Selection

Q & A

Basic: What synthetic methodologies are recommended for 4-(3-Fluorooxetan-3-yl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step routes, such as:

- Nucleophilic substitution to introduce the oxetane ring.

- Cyclization to form the fluorinated oxetane moiety.

- Cyanide coupling to attach the nitrile group.

Key factors affecting yield include:

- Temperature control : Excess heat may degrade sensitive intermediates like oxetane rings.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in nitrile formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

For example, highlights the use of multi-step synthetic routes with optimized stoichiometry to minimize side reactions .

Advanced: How can DFT calculations elucidate the electronic effects of fluorine and oxetane substituents in 4-(3-Fluorooxetan-3-yl)benzonitrile?

Methodological Answer:

Density Functional Theory (DFT) can model:

- Electron-withdrawing effects : Fluorine’s inductive effect lowers electron density at the aromatic ring, altering reactivity in electrophilic substitutions.

- Oxetane ring strain : The oxetane’s sp³ hybridization introduces torsional strain, affecting molecular geometry and binding affinity.

In , DFT-derived Fukui indices identified nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantified hyperconjugative interactions .

Basic: Which spectroscopic techniques are most effective for characterizing 4-(3-Fluorooxetan-3-yl)benzonitrile?

Methodological Answer:

- NMR :

- IR : A sharp C≡N stretch near 2230 cm⁻¹ validates nitrile presence .

- UV-Vis : Conjugation between the nitrile and fluorinated oxetane causes absorption shifts (e.g., λmax ~270 nm) .

Advanced: How can researchers resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

- Potential Energy Distribution (PED) analysis : Assign vibrational modes (e.g., C-F stretch vs. ring deformation) using software like VEDA .

- Solvent correction : Computational models often assume gas-phase conditions; apply implicit solvation models (e.g., PCM) to match experimental solvent effects .

- Isotopic labeling : Replace fluorine with ¹⁹F isotopes to isolate specific vibrational contributions.

used PED to reconcile DFT-predicted and experimental IR peaks for a related benzonitrile derivative .

Basic: How does the nitrile group influence solubility and reactivity in nucleophilic environments?

Methodological Answer:

- Solubility : The polar nitrile group enhances solubility in polar solvents (e.g., acetonitrile) but reduces it in non-polar media .

- Reactivity : The nitrile’s electron-withdrawing nature activates adjacent positions for nucleophilic attack (e.g., SNAr reactions), as shown in for analogous compounds .

Advanced: What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

Methodological Answer:

- Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .

- Enzyme inhibition : Fluorescence polarization assays quantify binding to targets (e.g., kinases) with negative controls (enzyme + substrate alone) .

demonstrated caspase-3 activation in MCF-7 cells, requiring triplicate runs and blinded data analysis .

Basic: What purification methods are optimal post-synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate nitrile-containing intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals via slow cooling .

- HPLC : Reverse-phase C18 columns resolve polar impurities, monitored at 254 nm .

Advanced: How do steric effects from the oxetane ring impact binding affinity in molecular docking studies?

Methodological Answer:

- Docking simulations : Software like AutoDock Vina models steric clashes between the oxetane and protein pockets.

- Free energy perturbation (FEP) : Quantifies binding energy penalties due to oxetane-induced conformational strain.

In , oxetane-containing analogs showed reduced affinity for bulky binding sites compared to non-oxetane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.